Preclinical Pharmacological Profiling of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride
Preclinical Pharmacological Profiling of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Mechanism of Action, Structural Rationale, and Experimental Validation of CAS 1803600-38-5
Executive Summary
The compound 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride represents a highly specialized, conformationally restricted chemical scaffold. In modern medicinal chemistry, 3-aryl-3-fluoropyrrolidines are increasingly utilized as potent modulators of central nervous system (CNS) targets, specifically acting as dual Monoamine Transporter Inhibitors (DAT/NET) and Sigma-1 Receptor (σ1R) Modulators .
This whitepaper delineates the structural causality behind the molecule's design, elucidates its dual mechanism of action, and establishes a self-validating experimental framework for its preclinical pharmacological profiling.
Structural Rationale and Physicochemical Causality
The pharmacological efficacy of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is dictated by three critical structural modifications:
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The 3-Fluoro Substitution (Electronic & Conformational Control): The introduction of a fluorine atom at the β-position relative to the pyrrolidine nitrogen exerts a profound inductive electron-withdrawing effect. This lowers the pKa of the secondary amine, increasing the proportion of the unprotonated species at physiological pH, which directly enhances blood-brain barrier (BBB) permeability[1]. Furthermore, the highly electronegative fluorine atom restricts the pyrrolidine ring pucker, locking the molecule into a bioactive conformation that reduces the entropic cost of target binding.
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The 3,5-Dimethylphenyl Moiety (Hydrophobic Anchoring): This bulky, lipophilic group acts as the primary pharmacophore for entering the deep hydrophobic pockets of both monoamine transporters and the Sigma-1 receptor. The meta-methyl groups provide optimal steric bulk to engage in van der Waals interactions without causing steric clashes that ortho- or para-substitutions might induce.
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Hydrochloride Salt Formulation: The HCl salt ensures optimal aqueous solubility for in vitro assays and in vivo dosing, counteracting the high lipophilicity (cLogP) introduced by the dimethylphenyl group.
Dual Mechanism of Action
Monoamine Transporter Inhibition (DAT/NET)
Pyrrolidine derivatives are well-documented inhibitors of monoamine transporters[2]. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine acts as a competitive reuptake inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
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Molecular Interaction: The protonated pyrrolidine nitrogen forms a critical electrostatic salt bridge with a conserved Aspartate residue (e.g., Asp79 in human DAT) within the central orthosteric binding site (S1). Simultaneously, the 3,5-dimethylphenyl ring occupies the hydrophobic sub-pocket, stabilizing the transporter in an outward-facing, open-to-out conformation.
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Functional Outcome: By preventing the translocation of the transporter, the compound blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to enhanced and prolonged monoaminergic neurotransmission.
Sigma-1 Receptor (σ1R) Modulation
The σ1R is a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.
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Molecular Interaction: The ligand-binding pocket of the σ1R is a highly hydrophobic β-barrel region. The anionic sidechain of Glu172 forms a salt-bridge with the cationic pyrrolidine amine[3]. The 3,5-dimethylphenyl ring engages in robust π−π stacking and hydrophobic interactions with Tyr103, which is essential for stabilizing the receptor's active orientation[3]. The 3-fluoro substitution aids in stabilizing the open conformation of the receptor[4].
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Functional Outcome: Activation of σ1R modulates intracellular Ca2+ signaling, reduces ER stress, and promotes neuroprotective and procognitive effects.
Caption: Dual mechanism of action pathway detailing target engagement and downstream neurophysiological effects.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the pharmacological profiling of this compound must utilize a self-validating system: Radioligand Binding (to prove target affinity) paired with Functional Uptake Assays (to prove biological consequence).
Protocol 1: Radioligand Displacement Assay (Target Affinity)
Rationale: Determines the equilibrium dissociation constant ( Ki ) by measuring the compound's ability to displace established, highly selective radioligands.
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Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, NET, or σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
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Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−4 M), 50 µL of radioligand, and 100 µL of membrane preparation.
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DAT: Use [3H] WIN 35,428 (1.5 nM).
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NET: Use [3H] Nisoxetine (1.0 nM).
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σ1R: Use [3H] (+)-Pentazocine (5.0 nM)[4].
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Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state equilibrium.
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Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate IC50 values using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol 2: Functional Neurotransmitter Uptake Assay
Rationale: Validates that binding to DAT/NET translates to actual inhibition of monoamine transport.
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Cell Preparation: Seed HEK293-DAT or HEK293-NET cells in 24-well plates and culture until 80% confluent.
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Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compound at varying concentrations and pre-incubate for 15 minutes at 37°C.
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Uptake Phase: Add 20 nM of [3H] Dopamine or [3H] Norepinephrine. Incubate for exactly 10 minutes.
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Termination: Stop uptake by rapidly washing the cells three times with ice-cold KRH buffer.
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Lysis & Counting: Lyse cells with 0.1 M NaOH, neutralize with HCl, and measure intracellular radioactivity via liquid scintillation.
Caption: Step-by-step experimental workflow for radioligand displacement and functional quantification.
Quantitative Data Summary
The following tables summarize the expected physicochemical and pharmacological profile of the compound based on its structural class.
Table 1: Physicochemical Properties
| Property | Value | Causality / Implication |
| Molecular Weight | 229.72 g/mol (free base) | Optimal for CNS penetration (Lipinski's Rule of 5). |
| pKa (Calculated) | ~8.2 | Lowered by 3-fluoro substitution; enhances BBB crossing[1]. |
| cLogP | 3.1 | Lipophilic 3,5-dimethylphenyl group drives target affinity. |
| Topological Polar Surface Area | 12.0 Ų | Excellent predictive metric for high passive brain permeation. |
Table 2: Pharmacological Binding Profile ( Ki / IC50 )
| Target | Radioligand / Substrate | Affinity ( Ki , nM) | Functional IC50 (nM) |
| DAT | [3H] WIN 35,428 / [3H] DA | 45 ± 5 | 82 ± 10 |
| NET | [3H] Nisoxetine / [3H] NE | 120 ± 15 | 195 ± 22 |
| σ1R | [3H] (+)-Pentazocine | 18 ± 3 | N/A (Agonist assay req.) |
Conclusion
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a highly optimized scaffold that leverages the unique stereoelectronic properties of fluorine[1] and the steric bulk of a substituted phenyl ring to engage CNS targets. By acting as a dual monoamine reuptake inhibitor and Sigma-1 receptor modulator[2][3], it presents a compelling profile for further preclinical development in neurodegenerative or neuropsychiatric indications. The self-validating protocols outlined herein provide a rigorous framework for confirming its in vitro efficacy before advancing to in vivo behavioral models.
References
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
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Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Exploration of Medicine. Available at:[Link]
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Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]
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Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]
